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Compound of Interest

Compound Name: cobalt;rhodium

Cat. No.: B15161835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

cobalt-rhodium catalysts in key organic synthesis reactions. The synergistic effects of

combining cobalt and rhodium offer unique advantages in terms of activity, selectivity, and cost-

effectiveness, making these catalytic systems highly valuable in academic and industrial

research, including drug development.

Hydroformylation of Alkenes (Oxo Process)
Hydroformylation, or the oxo process, is a cornerstone of industrial organic synthesis, involving

the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an

alkene to produce aldehydes. While rhodium catalysts are known for their high activity and

selectivity under mild conditions, cobalt catalysts, though requiring harsher conditions, are

more cost-effective. Bimetallic cobalt-rhodium catalysts aim to combine the advantages of both

metals, offering enhanced performance.
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Substrate
Catalyst
System

Temp (°C)
Pressure
(bar,
CO/H₂)

n/i Ratio¹ Yield (%)
Referenc
e

1-Octene

[Rh(acac)

(CO)₂]/6-

DPPON

120 - >98:2 ~95% [1]

1-Octene

Rh

immobilize

d on APIII²

100 75 (1:2) 45:55
>99%

(alcohols)³
[2]

1-Octene

Rh(I)

metalloden

drimer

75-95 30
High for

linear
High [3]

1-Hexene
Rh/nano-

ZnO
- - -

96%

(aldehydes

)

Propylene
Rh/Co/B/Si

O₂
130 10 95:5 75% [4]

Ethylene
RhCo₃/SB

A-15
160 - - - [1]

¹Ratio of normal (linear) to iso (branched) aldehyde. ²APIII: Amine-based polymer macroligand.

³This reaction is a tandem hydroformylation-hydrogenation.

Experimental Protocols
Protocol 1: Hydroformylation of 1-Octene with a Rhodium-Phosphine Catalyst

This protocol is based on typical conditions for rhodium-catalyzed hydroformylation.

Materials:

[Rh(acac)(CO)₂] (Rhodium(I) dicarbonyl acetylacetonate)

6-DPPON (6-(diphenylphosphino)pyridin-2(1H)-one) ligand
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1-Octene

Toluene (anhydrous)

Syngas (CO/H₂ = 1:1)

High-pressure autoclave equipped with a magnetic stirrer and gas inlet/outlet

Procedure:

Catalyst Preparation: In a glovebox, a stock solution of the catalyst is prepared by dissolving

[Rh(acac)(CO)₂] and the 6-DPPON ligand (Rh:ligand ratio of 1:2) in anhydrous toluene.

Reaction Setup: The high-pressure autoclave is dried in an oven and then purged with

nitrogen. A solution of 1-octene in toluene is added to the autoclave.

Catalyst Addition: The catalyst stock solution is added to the autoclave under a nitrogen

atmosphere.

Reaction: The autoclave is sealed, and the nitrogen atmosphere is replaced with syngas by

pressurizing and venting three times. The reactor is then pressurized to the desired pressure

(e.g., 20 bar) with syngas and heated to the reaction temperature (e.g., 120 °C) with

vigorous stirring.

Monitoring: The reaction progress can be monitored by taking aliquots (if the reactor setup

allows) and analyzing them by gas chromatography (GC) or GC-MS to determine the

conversion of 1-octene and the selectivity for the aldehyde products.

Work-up: After the reaction is complete (e.g., after 4 hours or when GC analysis shows

complete conversion of the starting material), the autoclave is cooled to room temperature,

and the excess gas is carefully vented. The reaction mixture is collected.

Purification: The solvent is removed under reduced pressure. The resulting crude product

can be purified by distillation or column chromatography to isolate the nonanal isomers.

Protocol 2: Tandem Hydroformylation-Hydrogenation of 1-Octene

This protocol outlines a one-pot synthesis of alcohols from an alkene.
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Materials:

[Rh(acac)(CO)₂]

Amine polymer III (APIII) macroligand

1-Octene

Syngas (CO/H₂ = 1:2)

High-pressure autoclave

Procedure:

Catalyst Formation (in situ): The amine polymer III and [Rh(acac)(CO)₂] (e.g., 0.1 mol% Rh

relative to the substrate) are placed in the autoclave.

Reaction Setup: 1-Octene is added to the autoclave. The reaction is conducted neat (without

solvent).

Reaction: The autoclave is sealed and purged with syngas. It is then pressurized to 75 bar

with a 1:2 mixture of CO and H₂ and heated to 100 °C with stirring for 4 hours.

Work-up and Analysis: After cooling and venting, the solid catalyst can be separated by

filtration. The liquid product mixture, containing primarily nonanols, can be analyzed by GC-

FID and X-ray fluorescence spectroscopy (XRF) to determine yield and rhodium leaching.[2]
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Click to download full resolution via product page

Caption: Catalytic cycle for rhodium-catalyzed hydroformylation.

Carboxylation with Carbon Dioxide
The use of carbon dioxide (CO₂) as a C1 source for carboxylation reactions is a green and

sustainable approach to synthesizing carboxylic acids. Both cobalt and rhodium complexes

have been shown to catalyze these transformations.

Data Presentation: Carboxylation of Unsaturated
Substrates

Substrate
Catalyst
System

Reductan
t/Base

Solvent Product Yield (%)
Referenc
e

Phenylacet

ylene

NHC-Ag

Complex
Cs₂CO₃ DMF

Phenylprop

iolic acid

Quantitativ

e
[5]

2-

Phenylphe

nol

Rh₂(OAc)₄/

SPhos
t-BuOK DMF

Dibenzopyr

anone
95% [6]

Aryl

Chlorides

Co

Catalyst
- -

Aryl

carboxylic

acids

Good to

High
[7]

Experimental Protocol
Protocol 3: Rhodium-Catalyzed Carboxylation of 2-Phenylphenol

This protocol describes a chelation-assisted C-H bond carboxylation.[6]

Materials:

2-Phenylphenol

Rh₂(OAc)₄ (Rhodium(II) acetate dimer)
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SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

t-BuOK (Potassium tert-butoxide)

DMF (N,N-Dimethylformamide, anhydrous)

CO₂ (balloon or cylinder)

Schlenk flask

Procedure:

Reaction Setup: A Schlenk flask is charged with Rh₂(OAc)₄, SPhos, and t-BuOK under an

inert atmosphere (e.g., nitrogen or argon).

Reagent Addition: Anhydrous DMF and 2-phenylphenol are added to the flask.

CO₂ Introduction: The flask is evacuated and backfilled with CO₂ from a balloon three times.

The reaction mixture is then stirred under a CO₂ atmosphere.

Reaction: The reaction is heated at a specified temperature (e.g., 80 °C) for a set time (e.g.,

24 hours).

Work-up: After cooling, the reaction is quenched with an aqueous acid solution (e.g., 1 M

HCl) and extracted with an organic solvent (e.g., ethyl acetate).

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered,

and concentrated. The crude product is then purified by column chromatography to yield the

desired dibenzopyranone.

Reaction Pathway
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Caption: Plausible pathway for Rh-catalyzed C-H carboxylation.

Tandem Reactions
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Cobalt-rhodium catalytic systems can be employed in tandem or cascade reactions, where

multiple transformations occur in a single pot, enhancing synthetic efficiency.

Application Note: Isomerization-Hydroformylation
Internal olefins are often less expensive feedstocks than terminal olefins. A significant

application of cobalt and rhodium catalysts is the tandem isomerization of internal olefins to

terminal olefins, followed by hydroformylation to produce linear aldehydes. This approach is

particularly valuable for producing detergent-range alcohols. Rhodium and cobalt catalysts,

often in combination with specific ligands, can facilitate this isomerization-hydroformylation

sequence.[8]

Experimental Workflow
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Caption: Workflow for tandem isomerization-hydroformylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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